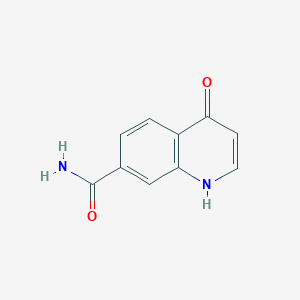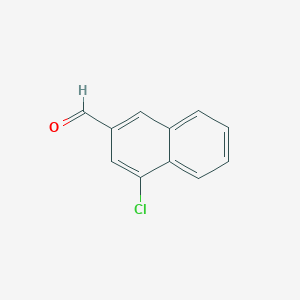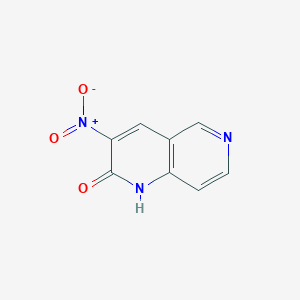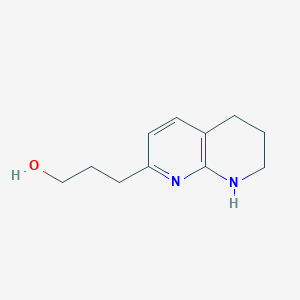
4-Hydroxyquinoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 7-Carboxamida-4-hidroxiquinolina es un compuesto heterocíclico que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y han sido estudiados extensamente por sus posibles aplicaciones terapéuticas. La estructura del compuesto consiste en un anillo de quinolina con un grupo hidroxilo en la posición 4 y un grupo carboxamida en la posición 7. Esta disposición única confiere propiedades químicas y biológicas específicas a la molécula.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 7-Carboxamida-4-hidroxiquinolina normalmente implica la ciclización de derivados de anilina con dietil etoximetilenmalonato, seguida de pasos de funcionalización posteriores. Un método común implica la reacción de anilina con dietil etoximetilenmalonato para formar un intermedio de quinolina, que luego se hidroxila en la posición 4 y se amida en la posición 7 .
Métodos de Producción Industrial
La producción industrial de la 7-Carboxamida-4-hidroxiquinolina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores de metales de transición, disolventes verdes y técnicas de purificación eficientes se emplea a menudo para mejorar la escalabilidad y la sostenibilidad ambiental del proceso .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 7-Carboxamida-4-hidroxiquinolina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la posición 4 puede oxidarse para formar derivados de quinona.
Reducción: El grupo carboxamida puede reducirse para formar derivados de amina.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila en el anillo de quinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Diversos derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
La 7-Carboxamida-4-hidroxiquinolina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga como un posible agente terapéutico para diversas enfermedades, incluidas la tuberculosis y el cáncer.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la 7-Carboxamida-4-hidroxiquinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir enzimas como topoisomerasas y quinasas, lo que lleva a la interrupción de la replicación del ADN y la división celular. Además, puede quelar iones metálicos, afectando a diversas metaloproteínas y enzimas involucradas en procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Hidroxiquinolina-2-carboxamida
- 8-Hidroxiquinolina
- Quinolina-2-carboxamida
Singularidad
La 7-Carboxamida-4-hidroxiquinolina es única debido a su patrón específico de sustitución, que confiere propiedades químicas y biológicas distintas. En comparación con otros derivados de quinolina, exhibe una combinación única de actividades antimicrobianas, anticancerígenas e inhibitorias de enzimas, lo que la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
4-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)6-1-2-7-8(5-6)12-4-3-9(7)13/h1-5H,(H2,11,14)(H,12,13) |
Clave InChI |
ZDVCMDJWUWBFDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)N)NC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)







![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)

![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)
